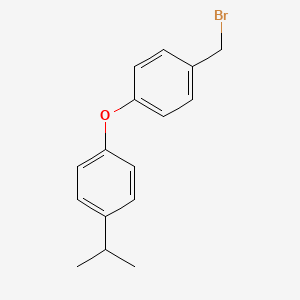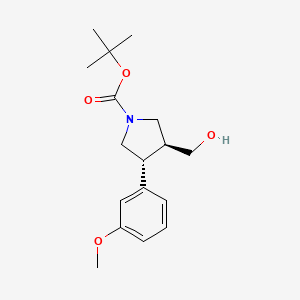
1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene, also known as 1-Bromo-4-isopropylphenoxybenzene, is an organic compound with a variety of uses in the scientific and medical fields. It is a colorless solid that is soluble in organic solvents and is used in a variety of laboratory experiments and medical procedures. It is a derivative of benzene and has a molecular weight of 247.09 g/mol. It is widely used as a reagent in organic synthesis and has a variety of applications in the medical and pharmaceutical industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties
1-(Bromomethyl)-4-(4-isopropylphenoxy)benzene has been synthesized and investigated for its fluorescence properties. A study by Liang Zuo-qi (2015) in the "Chinese Journal of Synthetic Chemistry" focused on synthesizing 1-Bromo-4-(2,2-diphenylvinyl)benzene by Wittig-Horner reaction. The compound displayed significant fluorescence intensity in both solution and solid states, suggesting potential applications in fluorescence-based technologies (Liang Zuo-qi, 2015).
Structural Analysis
The compound has been subject to structural analysis, particularly in the study of Br···Br interactions. P. Jones, P. Kuś, and I. Dix (2012) in "Zeitschrift für Naturforschung B" examined the structures of several benzene derivatives, including those with bromo and bromomethyl substituents. The study highlighted the variability in packing motifs despite chemical similarities, which could be crucial for understanding the molecular behavior of such compounds (Jones et al., 2012).
Electrosynthesis in Organic Chemistry
The compound has relevance in electrosynthesis, an area of organic chemistry. D. Habibi et al. (2014) in "Electrochemistry Communications" explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene. This study is indicative of the potential application of such compounds in synthetic organic electrochemistry, which is an emerging green alternative for traditional synthesis methods (Habibi et al., 2014).
Polymer Chemistry
In polymer chemistry, derivatives of this compound have been used as initiators for polymerization processes. Studies by S. Yurteri et al. (2005) and I. Cianga et al. (2002) in "Journal of Polymer Science Part A" and "European Polymer Journal" respectively, discuss the use of related dibromo-benzene compounds in atom transfer radical polymerization. These studies underscore the utility of such bromomethyl-benzene derivatives in creating novel polymeric materials with diverse applications (Yurteri et al., 2005)(Cianga & Yagcı, 2002).
Thermo Physical Properties in Liquid Mixtures
The compound and its derivatives have applications in studying thermo-physical properties of liquid mixtures. R. Ramesh et al. (2015) in the "World Academy of Science, Engineering and Technology, International Journal of Chemical and Molecular Engineering" investigated the viscosities and densities of mixtures involving Bromobenzene. This research is significant for understanding molecular interactions in mixtures, which has implications in material science and chemical engineering (Ramesh et al., 2015).
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(4-propan-2-ylphenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGSISYLLFQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211109 |
Source


|
| Record name | Benzene, 1-(bromomethyl)-4-[4-(1-methylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427461-07-1 |
Source


|
| Record name | Benzene, 1-(bromomethyl)-4-[4-(1-methylethyl)phenoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-4-[4-(1-methylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)




![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)



![1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1405535.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1405538.png)
![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)